2-(3-Aminocyclopentyl)acetic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(3-aminocyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c8-6-2-1-5(3-6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
OZYOYXWJIWFPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Aminocyclopentyl)acetic Acid
Synthesis via Substituted Cyclopentane Precursors and Amination
One common approach involves starting from a suitably functionalized cyclopentane derivative, such as a cyclopentyl halide or protected amino cyclopentanol, followed by nucleophilic substitution or reductive amination to introduce the amino group at the 3-position. The acetic acid moiety is then attached via alkylation or carboxylation reactions.
Example Synthetic Route (Literature-Based)
Step 1: Preparation of 3-aminocyclopentanol or 3-aminocyclopentyl derivative
Starting from cyclopentene or cyclopentanone, regioselective amination at the 3-position can be achieved via:
- Reductive amination of 3-oxocyclopentane derivatives with ammonia or amine sources.
- Nucleophilic substitution on 3-halo-cyclopentane derivatives with azide ion followed by reduction to amine.
Step 2: Introduction of the acetic acid side chain
The amino-substituted cyclopentane intermediate is alkylated with a suitable acetic acid equivalent, such as:
- Haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions to form the this compound structure.
- Protection/deprotection steps may be required to avoid side reactions with the amino group.
This approach is supported by analogs reported in medicinal chemistry where tert-butyl carbamates of 3-aminocyclopentyl derivatives are alkylated with haloacetic acid esters under reflux in acetonitrile with potassium carbonate base, yielding the desired amino acid after deprotection and purification.
Enzymatic and Catalytic Methods
Recent advances include enzymatic transesterification and catalytic amidation to prepare related amino acid derivatives. For example, activated esters of acetic acid derivatives can be synthesized and then reacted with amino cyclopentyl intermediates under mild conditions to yield the target compound with high regio- and stereoselectivity.
- Activated ester synthesis : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) catalysis in dry dichloromethane to form esters of 2-(prop-2-yn-1-yloxy)acetic acid.
- Subsequent amidation or transesterification : Reaction with amine-functionalized cyclopentyl compounds under controlled temperature to yield the amino acid derivative.
Chemical Synthesis Data and Reaction Conditions
Stereochemical Considerations
The compound this compound exists as stereoisomers due to the chiral centers on the cyclopentane ring. The (1R,3S) stereochemistry is often targeted for biological activity. Synthetic routes employ chiral starting materials or chiral resolution techniques to ensure stereochemical purity.
Analytical and Characterization Data
- Molecular Weight: 143.18 g/mol
- Molecular Formula: C7H13NO2
- Spectroscopic Data: NMR, IR, and mass spectrometry confirm the structure.
- Purity: Confirmed by chromatographic methods and melting point analysis.
Research Outcomes and Comparative Analysis
Several studies have demonstrated the successful synthesis of this compound derivatives with high yields and stereoselectivity. The key findings include:
- Efficient alkylation of protected 3-aminocyclopentyl intermediates with haloacetic acid derivatives under mild reflux conditions yields the target amino acid after deprotection.
- Use of activated esters and enzymatic catalysis offers alternative green chemistry routes with potential for scale-up.
- The stereochemistry of the cyclopentyl ring significantly influences biological activity, necessitating stereoselective synthesis or resolution.
- Purification by recrystallization and chromatographic techniques ensures high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkylation of protected amine | tert-Butyl (1R,3S)-3-aminocyclopentyl carbamate | Haloacetic acid derivative, K2CO3, MeCN, reflux | 16 h reflux | 60-70% | High stereoselectivity, straightforward | Requires protection/deprotection steps |
| Activated ester amidation | 2-(prop-2-yn-1-yloxy)acetic acid esters + amine | DCC, DMAP, dry CH2Cl2, rt | 3 h reaction | Moderate to high | Mild conditions, enzymatic compatibility | Multi-step ester synthesis |
| Reductive amination route | 3-oxocyclopentane derivatives + ammonia | Reducing agent (NaBH4 or catalytic hydrogenation) | Mild to moderate temperature | Variable | Direct amination | Possible stereochemical complexity |
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2-(3-Aminocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Backbone Flexibility vs. Rigidity: Cyclopentane derivatives (e.g., 2-(3-oxocyclopentyl)acetic acid) exhibit greater conformational flexibility compared to rigid aromatic systems like 2-(3-bromo-4-methoxyphenyl)acetic acid. This flexibility may enhance binding to diverse biological targets .
Substituent Effects: Electron-withdrawing groups (e.g., bromo in C₉H₉BrO₃) increase the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions in natural product synthesis . Amino groups (e.g., in C₉H₁₇NO₂) enhance solubility in aqueous media and enable interactions with enzymes or receptors, as seen in neuroactive compound studies .
Biological Activity: Cyclohexyl derivatives (e.g., C₁₀H₁₇NO₃) are used to study protein-protein interactions due to their ability to mimic peptide backbones . Brominated phenylacetic acids (e.g., C₉H₉BrO₃) serve as intermediates in anticancer drug synthesis, such as Combretastatin A-4, highlighting the role of halogenation in enhancing bioactivity .
Q & A
Q. What are the standard synthetic routes for 2-(3-Aminocyclopentyl)acetic acid, and how are intermediates characterized?
The synthesis typically involves cyclopentane ring functionalization followed by amino and acetic acid group introduction. A common strategy includes hydrogenation of cyclopentene derivatives to form the cyclopentyl backbone, followed by bromination or azide substitution to install the amine group (e.g., using NaN₃/NH₄Cl in refluxing MeOH) . Intermediates are characterized via NMR (¹H/¹³C), IR (to confirm carboxylic acid and amine groups), and mass spectrometry. For example, the cyclopentyl intermediate in Scheme 2 ( ) was validated using Pd/C-catalyzed hydrogenation and subsequent halogenation.
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
Key techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities.
- X-ray crystallography : For unambiguous structural determination (e.g., torsion angles and hydrogen bonding patterns, as in ).
- Elemental analysis : To validate C, H, N content against theoretical values.
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for crystalline forms .
Q. How can researchers optimize reaction yields during the synthesis of cyclopentyl-based derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
- Catalyst screening : Pd/C for hydrogenation ( ) or Lewis acids for cyclization.
- Temperature control : Reflux conditions for azide reactions (60°C in DMF, ) versus room temperature for bromination ().
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
Contradictions often arise from dynamic processes (e.g., ring puckering in cyclopentane) or diastereomer formation. Strategies include:
- Variable-temperature NMR : To identify conformational exchange broadening (e.g., cyclopentyl ring flexibility).
- Chiral chromatography : Separate enantiomers if asymmetric synthesis is incomplete.
- DFT calculations : Predict NMR shifts and compare with experimental data (e.g., ’s angle distortions at substituents) .
Q. What methodologies are used to analyze hydrogen-bonding networks in crystalline this compound?
Advanced crystallographic tools include:
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
Electron-withdrawing groups (e.g., Br in ) increase electrophilicity, enhancing receptor binding. Conversely, electron-donating groups (e.g., OMe in ) improve solubility. Methods to assess this include:
- Docking simulations : Correlate substituent electronic profiles with target affinity (e.g., enzyme active sites).
- SAR studies : Compare IC₅₀ values of derivatives with varying substituents (e.g., ’s neuropharmacological assays) .
Q. What strategies mitigate racemization during the synthesis of chiral this compound analogs?
Racemization is minimized by:
- Low-temperature reactions : Reduce base-catalyzed epimerization.
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to enforce stereochemistry.
- Enzymatic resolution : Lipases or esterases to separate enantiomers (e.g., ’s lactam-based synthesis) .
Methodological Notes
- Synthetic Reproducibility : Always report reaction atmospheres (e.g., N₂ for moisture-sensitive steps) and solvent purity (HPLC-grade) to ensure consistency.
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify precedents .
- Ethical Compliance : Adhere to safety protocols for handling azides (e.g., NaN₃ toxicity) and bromine () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
